molecular formula C6H5F3N2O B2612881 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1284219-94-8

4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2612881
CAS No.: 1284219-94-8
M. Wt: 178.114
InChI Key: XCMQUYJMNQEMMK-UHFFFAOYSA-N
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Description

4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group (-CF3) attached to the pyrazole ring imparts unique chemical properties, making this compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Formylation: The formyl group (-CHO) can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group (-CHO) in 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: Lacks the methyl group, which may affect its steric and electronic properties.

    4-methyl-1H-pyrazole-5-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Uniqueness

4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups. The trifluoromethyl group imparts increased stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications. This combination of functional groups makes the compound highly versatile for various applications in research and industry.

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-4(2-12)10-11-5(3)6(7,8)9/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMQUYJMNQEMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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